molecular formula C20H15Cl2NO3 B12589475 N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide CAS No. 648925-43-3

N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12589475
CAS No.: 648925-43-3
M. Wt: 388.2 g/mol
InChI Key: HQSZBJYKBJDSRQ-UHFFFAOYSA-N
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Description

N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of benzyloxy and chlorophenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-chlorobenzamide and 2-(benzyloxy)-5-chlorophenyl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Benzyloxy)-5-chlorophenyl]-2-phenylacetamide
  • N-[2-(Benzyloxy)-5-chlorophenyl]-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.

Properties

CAS No.

648925-43-3

Molecular Formula

C20H15Cl2NO3

Molecular Weight

388.2 g/mol

IUPAC Name

5-chloro-N-(5-chloro-2-phenylmethoxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C20H15Cl2NO3/c21-14-6-8-18(24)16(10-14)20(25)23-17-11-15(22)7-9-19(17)26-12-13-4-2-1-3-5-13/h1-11,24H,12H2,(H,23,25)

InChI Key

HQSZBJYKBJDSRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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